molecular formula C16H21N3O2S2 B2783466 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034547-81-2

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2783466
CAS No.: 2034547-81-2
M. Wt: 351.48
InChI Key: KMOLEGGQWUUZGB-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound designed for research applications. It features a complex structure incorporating furan, thiomorpholine, and thiophene heterocycles, joined by a urea linker. Heterocyclic compounds containing furan and thiophene are key building blocks in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules . Urea and thiourea derivatives, in particular, are an area of significant scientific interest and have been the subject of research for their diverse biological activities, which can include antibacterial, anticancer, and antioxidant properties . This specific combination of moieties suggests potential as a valuable intermediate or scaffold in the development of therapeutic agents or as a tool for biochemical studies. The product is strictly for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c20-16(17-10-14-2-1-7-23-14)18-11-15(13-3-6-21-12-13)19-4-8-22-9-5-19/h1-3,6-7,12,15H,4-5,8-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOLEGGQWUUZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NCC2=CC=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-3-yl and thiophen-2-ylmethyl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through recrystallization, and quality control using techniques like HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the urea moiety may produce corresponding amines.

Scientific Research Applications

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three urea-based analogs with overlapping structural motifs (Table 1).

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Core Substituents Key Features Biological Relevance (Hypothesized)
Target Compound Furan-3-yl, thiophen-2-ylmethyl, thiomorpholine Sulfur-rich scaffold; dual heterocyclic aromatic systems Kinase inhibition, antimicrobial activity
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Chloro-trifluoromethylphenyl, pyridylmethylthio Electron-withdrawing groups (Cl, CF₃); pyridine-thioether linkage Anticancer (receptor tyrosine kinase inhibition)
1-(3-fluorobenzyl)-3-(thiophen-2-yl)urea Fluorobenzyl, thiophen-2-yl Fluorine-enhanced lipophilicity; single thiophene CNS targeting (GPCR modulation)
1-(morpholinoethyl)-3-(furan-2-ylmethyl)urea Morpholine, furan-2-ylmethyl Oxygen-containing morpholine; smaller heterocycle Antidiabetic (enzyme inhibition)

Structural and Electronic Differences

  • Thiomorpholine vs.
  • Furan-3-yl vs. Furan-2-yl : The 3-position substitution on furan alters steric and electronic profiles, possibly affecting π-π stacking interactions with aromatic residues in target proteins .
  • Thiophen-2-ylmethyl vs. Pyridylmethylthio (7n): Thiophene’s lower basicity compared to pyridine may reduce off-target interactions with non-specific cation-binding pockets, improving selectivity .

Pharmacokinetic and Thermodynamic Properties

  • Lipophilicity : The thiophen-2-ylmethyl group likely increases logP compared to 7n’s pyridylmethylthio moiety, favoring membrane permeability but risking solubility limitations .
  • Metabolic Stability : Thiomorpholine’s sulfur atom may slow oxidative metabolism compared to morpholine, extending half-life .
  • Crystallographic Analysis : Tools like SHELXL (for small-molecule refinement) and Mercury CSD (for crystal packing visualization) could elucidate differences in solid-state packing efficiency between the target compound and analogs, influencing formulation stability .

Research Findings and Hypotheses

  • Kinase Inhibition : Urea derivatives with thiophene substituents (e.g., Sorafenib analogs) show potent kinase inhibition via urea-mediated hydrogen bonding to ATP-binding pockets. The dual heterocycles in the target compound may enable dual kinase targeting .
  • Antimicrobial Activity : Thiomorpholine-containing compounds exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration .
  • Synergistic Effects : The combination of furan and thiophene may create a conjugated electronic system, amplifying redox activity in antimicrobial or anticancer contexts .

Biological Activity

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction pathway generally includes the formation of thiomorpholine derivatives followed by urea formation through isocyanate intermediates.

Biological Activity Overview

The biological activity of this compound can be categorized into several pharmacological effects:

  • Anticancer Activity :
    • Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, thioamide derivatives have exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Antimicrobial Properties :
    • Urea derivatives are known for their antimicrobial activities. Studies have reported that related compounds possess broad-spectrum antibacterial and antifungal effects, indicating potential use in treating infections .
  • Neuroprotective Effects :
    • Some urea derivatives have been documented to exert neuroprotective effects, potentially useful in neurodegenerative conditions. The mechanisms may involve inhibition of oxidative stress and apoptosis in neuronal cells .

Case Studies

Recent studies have highlighted the biological activities of similar compounds:

  • Study on Thioamide Derivatives : A series of thioamide derivatives were tested for anticancer properties, revealing significant activity against various cancer cell lines with IC50 values ranging from 10 to 30 μM .
  • Antimicrobial Activity Evaluation : A compound structurally similar to this compound demonstrated minimum inhibitory concentrations (MIC) below 50 μg/mL against multiple bacterial strains, suggesting promising antimicrobial potential .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival. For example, inhibition of GSK-3β has been noted in related compounds, leading to reduced tumor cell viability .
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .
  • Antioxidant Activity : The presence of furan and thiophene rings may contribute to antioxidant properties, reducing oxidative stress in cells, which is crucial for neuroprotection and overall cellular health .

Data Tables

Activity Type IC50 (μM) Cell Line/Organism
Anticancer10 - 30Various cancer cell lines
Antimicrobial<50Bacterial strains
NeuroprotectiveN/ANeuronal cell lines

Q & A

Q. What are the established synthetic routes for 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic intermediates. Key steps include:

  • Thiomorpholine functionalization : Coupling furan-3-yl groups via nucleophilic substitution or condensation reactions .
  • Urea linkage formation : Reacting thiomorpholinoethylamine with thiophen-2-ylmethyl isocyanate under inert conditions (e.g., dry THF, 0–5°C) to minimize side reactions . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), catalyst selection (e.g., triethylamine for urea bond formation), and temperature control to enhance yields (reported 45–60% in pilot studies) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening includes:

  • Enzyme inhibition : Assays against kinases (e.g., EGFR) or proteases, leveraging the urea moiety’s hydrogen-bonding capacity .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Receptor binding : Radioligand displacement studies for GPCRs, given structural similarities to known modulators .

Q. What are the compound’s stability profiles under laboratory storage conditions?

Stability data indicate:

  • Thermal sensitivity : Decomposition above 150°C; store at –20°C in amber vials .
  • Hydrolytic degradation : Susceptible to aqueous bases (pH > 10); use anhydrous solvents for stock solutions .
  • Light sensitivity : Thiophene and furan moieties may photodegrade; avoid prolonged UV exposure .

Q. How do the functional groups (furan, thiomorpholine, thiophene) influence its physicochemical properties?

  • Furan-3-yl : Enhances π-π stacking with aromatic residues in target proteins .
  • Thiomorpholine : Sulfur atom increases lipophilicity (logP ~2.8), improving membrane permeability .
  • Thiophen-2-ylmethyl : Modulates electronic effects via sulfur’s polarizability, affecting binding kinetics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR strategies include:

  • Heterocycle substitution : Replacing furan-3-yl with pyrazole or benzothiophene to test steric/electronic effects on target affinity .
  • Urea backbone modification : Introducing methyl or trifluoromethyl groups to alter hydrogen-bond donor capacity .
  • Comparative analysis : Benchmarking against analogs (e.g., phenyl vs. thiophene derivatives) to identify critical pharmacophores .

Q. What computational methods predict binding modes and metabolic pathways?

Advanced approaches include:

  • Molecular docking : Using AutoDock Vina to simulate interactions with kinase ATP-binding pockets .
  • MD simulations : Assessing conformational stability of the thiomorpholine ring in solvated environments .
  • ADMET prediction : SwissADME estimates metabolic liabilities (e.g., CYP450 oxidation of thiophene) .

Q. How can contradictions in reported synthetic yields or bioactivity data be resolved?

Discrepancies arise from:

  • Reagent purity : Thiomorpholine intermediates contaminated with sulfoxides reduce coupling efficiency .
  • Assay variability : Differences in cell viability protocols (e.g., serum concentration) skew IC₅₀ results . Mitigation involves strict QC of intermediates and standardized biological protocols (e.g., CLSI guidelines) .

Q. What mechanistic insights explain its reactivity in nucleophilic or electrophilic reactions?

  • Nucleophilic sites : The urea nitrogen and thiomorpholine sulfur participate in alkylation or acylation .
  • Electrophilic aromatic substitution : Thiophene’s α-position undergoes halogenation or nitration under acidic conditions .
  • Oxidation pathways : Thiomorpholine forms sulfoxides with H₂O₂, altering solubility and bioactivity .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

  • Inhibition assays : Recombinant CYP3A4/2D6 isoforms tested with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Metabolite profiling : LC-HRMS identifies hydroxylated derivatives at the furan or thiophene rings .
  • Toxicity risks : Thiophene-S-oxide metabolites may induce hepatotoxicity; structural mitigation (e.g., fluorination) is under study .

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